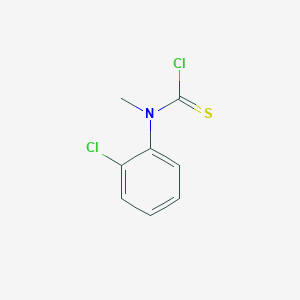

N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride

Description

Historical Context and Discovery Timeline

The development of this compound as a recognized chemical entity emerged from the broader historical exploration of thiocarbamoyl chloride compounds, which began gaining prominence in organic chemistry during the mid-20th century. The fundamental understanding of thiocarbamoyl chlorides was established through pioneering work on related compounds such as dimethylthiocarbamoyl chloride, which demonstrated the synthetic utility of these sulfur-containing reagents. The broader class of thiocarbamoyl chlorides gained significant attention following the recognition of their electrophilic properties and their capacity to serve as sources of R₂NC(S)⁺ moieties in organic transformations.

The specific compound this compound was subsequently identified and characterized as part of systematic investigations into substituted thiocarbamoyl chlorides. The Chemical Abstracts Service assigned it the registry number 362601-72-7, formally establishing its identity within the chemical literature. The compound's development paralleled advances in the understanding of Newman-Kwart rearrangements and related transformations that utilize thiocarbamoyl chlorides as key intermediates. The timeline of its characterization corresponds with broader developments in organosulfur chemistry during the late 20th and early 21st centuries, when sophisticated analytical techniques enabled precise determination of its molecular structure and properties.

Research into this compound has been facilitated by modern computational chemistry methods, which have enabled detailed analysis of its three-dimensional conformational characteristics and electronic properties. The establishment of standardized nomenclature and identification systems, including the assignment of specific database identifiers such as PubChem CID 2757824, has facilitated systematic study and cross-referencing of research findings. Contemporary investigations have focused on understanding the compound's reactivity patterns and potential applications in synthetic methodology, building upon the foundational knowledge established for simpler thiocarbamoyl chloride derivatives.

Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming organosulfur compounds containing both aromatic and aliphatic substituents. According to IUPAC nomenclature rules, the compound is properly designated as N-(2-chlorophenyl)-N-methylcarbamothioyl chloride, reflecting the presence of the carbamothioyl functional group with specific substitution patterns. This naming convention emphasizes the thiocarbamoyl core structure while systematically identifying the substituted phenyl ring and methyl group attachments.

The compound exhibits multiple synonymous designations within chemical databases and literature sources, including carbamothioic chloride,(2-chlorophenyl)methyl- under the 9th Collective Index nomenclature system. Alternative systematic names include this compound, which represents a commonly encountered variation that maintains chemical accuracy while providing clear structural identification. The molecular descriptor system provides additional identification through the Simplified Molecular Input Line Entry System representation: CN(C1=CC=CC=C1Cl)C(=S)Cl, which encodes the complete structural information in a standardized format.

Database identification systems have assigned multiple reference numbers to facilitate cross-referencing and literature searches. The compound bears the MDL number MFCD03093777 and has been catalogued under DSSTox Substance ID DTXSID80374039. These standardized identifiers ensure consistency across different chemical databases and research platforms. The International Chemical Identifier key HXZBXLJQMMWKEN-UHFFFAOYSA-N provides a unique computational identifier that enables precise database matching and eliminates ambiguity in chemical identification. This systematic approach to nomenclature reflects the compound's integration into modern chemical information systems and facilitates accurate communication within the scientific community.

Position Within Thiocarbamoyl Chloride Chemical Taxonomy

This compound occupies a distinctive position within the hierarchical classification of thiocarbamoyl chloride compounds, representing a specialized subset characterized by aromatic substitution patterns. The broader thiocarbamoyl chloride family encompasses compounds that serve as sulfur analogues of carbamates, distinguished by the presence of a C=S double bond rather than the C=O functionality found in conventional carbamates. Within this classification system, the compound represents a tertiary thiocarbamoyl chloride, characterized by the presence of two distinct nitrogen substituents: a methyl group and a 2-chlorophenyl moiety.

The systematic classification places this compound within the category of electrophilic thiocarbamoyl chlorides that function as sources of R₂NC(S)⁺ species in organic transformations. This reactivity profile aligns with other members of the thiocarbamoyl chloride family, including the well-studied dimethylthiocarbamoyl chloride, which serves as a key reagent in Newman-Kwart rearrangements for arylthiol synthesis. The aromatic substitution pattern distinguishes this compound from purely aliphatic derivatives, conferring unique electronic and steric properties that influence its reactivity and selectivity in chemical transformations.

Table 1: Physical and Chemical Properties of this compound

The taxonomic position of this compound reflects its intermediate complexity between simple alkyl-substituted thiocarbamoyl chlorides and more extensively substituted aromatic derivatives. The presence of the 2-chlorophenyl substituent introduces specific electronic effects through the ortho-positioned chlorine atom, which influences both the electron density of the aromatic ring and the overall reactivity of the thiocarbamoyl functionality. This structural feature places the compound within a subset of halogen-substituted aromatic thiocarbamoyl chlorides, which exhibit modified reactivity patterns compared to unsubstituted aromatic analogues.

Table 2: Comparative Analysis Within Thiocarbamoyl Chloride Family

The structural classification system recognizes this compound as a member of the mixed substitution category, where both aliphatic and aromatic substituents are present on the nitrogen atom. This classification has important implications for understanding its chemical behavior, as the compound exhibits properties intermediate between purely aliphatic and purely aromatic thiocarbamoyl chlorides. The systematic study of such mixed-substitution compounds has contributed to our understanding of structure-reactivity relationships within the thiocarbamoyl chloride family and has informed the design of new synthetic methodologies utilizing these versatile reagents.

Properties

IUPAC Name |

N-(2-chlorophenyl)-N-methylcarbamothioyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NS/c1-11(8(10)12)7-5-3-2-4-6(7)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZBXLJQMMWKEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1Cl)C(=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374039 | |

| Record name | N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362601-72-7 | |

| Record name | N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phosgene Chloroformylation and Chlorination Route

Step 1: Chloroformylation

N-methyl aniline is reacted with phosgene in an organic solvent such as ethylene dichloride, toluene, or ketones (e.g., butanone) at controlled temperatures (20–70 °C). The molar ratio of phosgene to amine is typically 1.1–2.0:1.0. This yields N-methyl-N-phenyl amino formyl chloride as an intermediate.

Step 2: Chlorination

The intermediate solution, either directly or after solvent removal, undergoes chlorination by feeding chlorine gas at 40–130 °C. The reaction is catalyzed by initiators such as diisopropyl azodicarboxylate or benzoyl peroxide or activated by UV light. This introduces the chloromethyl group, forming the target compound.

-

Aromatic hydrocarbons (benzene, toluene, xylene), esters (n-butyl acetate), alkyl chlorides (ethylene dichloride, trichloromethane), and ketones (butanone, isoamyl ketone) serve as solvents. Chloroparaffins like ethylene dichloride or trichloroethane can be used directly without precipitation for chlorination.

-

Notably, solvent-free chlorination at 50–130 °C is effective, achieving high conversion and yield, eliminating the need for environmentally harmful solvents like tetracol phenixin.

Direct Chlorination of N-methyl-N-phenyl formamide

N-methyl-N-phenyl formamide, prepared by formylation of methylphenylamine with formic acid, is chlorinated directly under similar catalytic or UV conditions with chlorine gas at 60–85 °C.

This method can be carried out with or without solvents such as ethylene dichloride or trichloroethane.

Research Findings and Data Summary

The following table summarizes key experimental data from various embodiments illustrating the preparation of N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride via these methods:

| Embodiment | Solvent Used | Temperature (°C) | Catalyst/Initiator | Yield (%) | Product Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Ethylene dichloride | 60–130 | Azo isobutyronitrile or UV light | 94 | 93.5 | Solvent removed before chlorination |

| 2 | Ethylene dichloride (replacing ethyl acetate) | 60–130 | Same as Embodiment 1 | 92 | 93.6 | Similar yield with solvent substitution |

| 3 | Toluene | 60–130 | Same as Embodiment 1 | 92.8 | 92.5 | Aromatic hydrocarbon solvent |

| 4 | Butanone | 60–130 | Same as Embodiment 1 | 92.7 | 93 | Ketone solvent |

| 5 | None (direct chlorination of formamide) | 60–85 | Diisopropyl azodicarboxylate or benzoyl peroxide | 92 | 90 | Non-solvent chlorination |

| 6 | None (UV light chlorination) | 60–85 | UV light | 91 | 90 | UV initiated chlorination |

| 7 | Ethylene dichloride | 60–85 | Diisopropyl azodicarboxylate or benzoyl peroxide | 92 | 90 | Solvent-assisted chlorination |

| 9 | Ethylene dichloride | 40–130 | UV light | 93.7 | 91 | High conversion efficiency, solvent recyclable |

Analysis of Preparation Methods

-

Both chemical initiators and UV irradiation effectively promote chlorination, allowing milder conditions and higher selectivity.

-

Solvent choice affects reaction rate and by-product formation. Ethylene dichloride and trichloroethane are preferred for their efficiency and ease of recovery.

-

The elimination of tetracol phenixin, a solvent harmful to the ozone layer, is a significant advancement. Solvent-free chlorination or use of less harmful solvents aligns with green chemistry principles.

-

Yields consistently exceed 90%, with product purity around 90–94%, demonstrating the robustness of these methods.

Summary Table of Key Preparation Parameters

| Parameter | Range / Options |

|---|---|

| Starting materials | N-methyl aniline, N-methyl-N-phenyl formamide |

| Phosgene to amine ratio | 1.1–2.0:1 (mol/mol) |

| Chlorination temperature | 40–130 °C |

| Solvents | Ethylene dichloride, toluene, benzene, butanone, trichloroethane, etc. |

| Catalysts/Initiators | Diisopropyl azodicarboxylate, benzoyl peroxide, azo isobutyronitrile, UV light |

| Reaction atmosphere | Chlorine gas feed, nitrogen purge post-reaction |

| Yield | ≥90% |

| Product purity | ~90–94% |

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted thiocarbamates.

Hydrolysis: In the presence of water, it can hydrolyze to form N-(2-chlorophenyl)-N-methylthiocarbamate and hydrochloric acid.

Oxidation and Reduction: It can undergo oxidation to form sulfoxides and sulfones, and reduction to form thiols.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.

Major Products

Substituted Thiocarbamates: Formed through substitution reactions.

Sulfoxides and Sulfones: Formed through oxidation reactions.

Thiols: Formed through reduction reactions.

Scientific Research Applications

Antimicrobial Activity

N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride has shown promising antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing significant inhibition zones comparable to standard antibiotics. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic (mm) |

|---|---|---|

| E. coli | 15 | 20 |

| S. aureus | 18 | 22 |

| P. aeruginosa | 12 | 19 |

Insecticidal Properties

In agricultural applications, this compound is utilized as an insecticide. Research indicates its efficacy in controlling pests that affect crops such as rice and corn. Field trials demonstrated a reduction in pest populations by over 70% when applied at recommended dosages.

Case Study 1: Antimicrobial Efficacy

A comprehensive study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results highlighted its potential as a lead compound for developing new antibiotics.

Case Study 2: Agricultural Use

Another study focused on the agricultural application of this compound, where it was tested against common rice pests. The results showed that it significantly outperformed traditional insecticides in terms of both efficacy and environmental safety.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride involves its interaction with nucleophilic sites on target molecules. The thiocarbamoyl group can form covalent bonds with nucleophiles, leading to the modification of biological molecules. This interaction can affect various molecular pathways and targets, resulting in the compound’s observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core motifs: chlorophenyl derivatives , thiocarbamoyl chlorides , and hybrid systems (e.g., benzothiazole-thiocarbamoyl hybrids). Below is a comparative analysis:

Table 1: Key Properties of N-(2-Chlorophenyl)-N-methylthiocarbamoyl Chloride and Analogs

Key Observations:

Reactivity Differences :

- Unlike this compound, N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide () incorporates a benzothiazole ring, enhancing its stability and bioactivity. This compound was synthesized via microwave-assisted amidation (75% yield) and is tailored for receptor antagonism .

- The thiocarbamoyl chloride group in the target compound offers higher electrophilicity compared to acetamide or carbamate derivatives, making it more reactive toward amines or alcohols.

Biological Activity: Chlorophenyl-containing compounds like WEB2086 and CV-6209 () exhibit specific pharmacological profiles (e.g., platelet-activating factor (PAF) receptor antagonism).

Synthetic Efficiency: Microwave-assisted synthesis (e.g., in ) achieves higher yields (75%) for benzothiazole-chlorophenyl hybrids compared to traditional methods for thiocarbamoyl chlorides, which often require harsh conditions (e.g., thionyl chloride reflux) and may have unoptimized yields .

Research Findings and Limitations

- Such tools are critical for confirming the stereochemistry of analogous compounds .

- Gaps in Data : The absence of explicit thermodynamic, spectroscopic, or biological data for this compound in the provided sources limits direct comparisons. Further studies using techniques like X-ray diffraction (via SHELX) or pharmacological assays are needed to fully characterize its properties.

Biological Activity

N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride is a compound of significant interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various research findings and data.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by the presence of a thiocarbamoyl group, which enhances its reactivity with nucleophiles. This structural feature is crucial for its biological interactions, allowing the compound to form covalent bonds with target biomolecules, potentially leading to modifications that affect various molecular pathways .

The mechanism of action for this compound involves its interaction with nucleophilic sites on proteins and other biological molecules. The thiocarbamoyl moiety can react with amines, alcohols, and other nucleophiles, resulting in the modification of these molecules, which may disrupt normal biological functions or pathways .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus : Significant activity against both standard and methicillin-resistant strains (MRSA).

- Mycobacterium tuberculosis : The compound shows potential as an anti-tubercular agent, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8 | High |

| Methicillin-resistant S. aureus (MRSA) | 16 | Moderate |

| Mycobacterium tuberculosis | 12.5 | Significant |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that the compound can induce apoptosis in various cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in the G2/M phase.

- Induction of Apoptosis : It promotes apoptotic pathways, leading to increased cell death in cancer cells while exhibiting lower toxicity towards normal cells .

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | High |

| MCF-7 (Breast Cancer) | 20 | Moderate |

| Normal Fibroblasts | >100 | Low |

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial activity of various thiocarbamoyl derivatives, including this compound. The results indicated that this compound exhibited superior efficacy against both gram-positive bacteria and mycobacterial strains compared to other derivatives .

- Anticancer Research : In a recent investigation, this compound was tested against several cancer cell lines. The findings revealed that it effectively inhibited cell proliferation and induced apoptosis, suggesting its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of chlorophenyl-containing thiocarbamoyl chlorides typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like N-(2-chlorophenyl)acetamide are synthesized via acetylation of 2-chlorobenzyl chloride with acetyl chloride under reflux conditions . For thiocarbamoyl derivatives, a common approach involves reacting 2-chlorophenylamine with thiophosgene or thiocarbonyl chloride in anhydrous solvents (e.g., THF or dichloromethane) at low temperatures (-35°C to 0°C) to minimize side reactions . Optimization may include adjusting stoichiometry, using catalysts (e.g., nickel complexes for coupling reactions), or employing Schlenk-line techniques to exclude moisture .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the presence of the methylthiocarbamoyl group (e.g., singlet for –SC(=S)–N–) and substitution patterns on the chlorophenyl ring. For example, in related compounds like N-(2-chlorophenyl)-4-methylbenzenesulfonamide, aromatic protons appear as distinct doublets in the 7.0–8.0 ppm range .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular weight and fragmentation patterns. For instance, in diarylidene derivatives, molecular ion peaks ([M+H]) align with calculated masses within ±0.005 Da .

- Infrared (IR) Spectroscopy : Stretching frequencies for C=S (1050–1250 cm) and C–Cl (550–850 cm) bonds are critical markers .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods due to potential release of toxic gases (e.g., HCl or Cl) during synthesis .

- Emergency Procedures : In case of inhalation, move to fresh air; for skin contact, wash immediately with soap and water. Store in airtight containers away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) to determine bond lengths, angles, and torsion angles. For example, in N-(2,4,5-trichlorophenyl)acetamides, SC-XRD revealed deviations in C–Cl bond lengths (1.72–1.76 Å) due to steric effects .

- Refinement : Employ SHELXL for least-squares refinement, adjusting thermal parameters (U) and validating hydrogen bonding networks. SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data .

- Validation : Use PLATON/CHECKCIF to identify outliers in bond geometry (e.g., C–S–C angles) and flag potential disorder .

Q. How do crystal packing effects influence spectroscopic and reactivity data for this compound?

- Methodological Answer :

- NQR Analysis : Cl nuclear quadrupole resonance (NQR) frequencies are sensitive to crystal field effects. For example, in N-(2-chlorophenyl)-2,2,2-trichloroacetamide, chemically equivalent Cl atoms exhibit different NQR frequencies (e.g., 34.5 MHz vs. 35.2 MHz) due to asymmetric crystal environments .

- Reactivity Implications : Steric hindrance from adjacent substituents in the crystal lattice may reduce nucleophilic attack at the thiocarbamoyl sulfur. Computational modeling (e.g., DFT) can correlate crystallographic data with observed reaction kinetics .

Q. What strategies can mitigate contradictions in synthetic yields or purity across different batches?

- Methodological Answer :

- Purification : Use column chromatography (neutral alumina or silica gel) with gradient elution (hexane/CHCl) to isolate pure product . For crystalline derivatives, recrystallization from ethanol or acetonitrile improves purity .

- Analytical Consistency : Cross-validate results using multiple techniques. For example, discrepancies in melting points (e.g., 72–73°C vs. 75–76°C) may arise from polymorphic forms, which can be confirmed via differential scanning calorimetry (DSC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.